molecular formula C23H26N2O5 B586500 Picraline CAS No. 2671-32-1

Picraline

Cat. No.: B586500
CAS No.: 2671-32-1
M. Wt: 410.47
InChI Key: DXTJMQCRVFWNBD-FTHDSKJGSA-N
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Description

Picraline is an indole alkaloid derived from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. This compound is part of a group of naturally occurring alkaloids that have been traditionally used for their medicinal properties, particularly in West Africa. This compound has garnered interest due to its potential pharmacological activities, including analgesic and anti-inflammatory effects .

Mechanism of Action

Target of Action

Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of picraline from Picralima nitida involves several steps. The seeds are typically dried and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as pH-zone-refining countercurrent chromatography to isolate this compound in high purity .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve optimizing solvent use and purification techniques to ensure high yield and purity. The use of advanced chromatographic methods is crucial in the industrial setting to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions: Picraline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce N-alkylated or N-acylated this compound .

Properties

IUPAC Name

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTJMQCRVFWNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary pharmacological target of Picraline?

A1: this compound, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in this compound. This technique is particularly useful for analyzing compounds with an indole skeleton, like this compound, which possesses a carbonyl group at the C-2 position of this structure. []

Q3: What is the significance of the carbonyl group in the this compound structure?

A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in this compound significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing this compound from other alkaloids within the ajmaline, this compound, and sarpagine families. []

Q4: Has this compound demonstrated analgesic properties in experimental settings?

A5: While traditionally, this compound-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []

Q5: What are the potential implications of this compound's opioid receptor activity for drug development?

A6: Despite the limited analgesic effects observed in current studies, this compound's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []

Q6: What is the biogenetic relationship between this compound and other alkaloids?

A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and this compound. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.

Q7: How is this compound isolated from plant sources for research purposes?

A8: this compound is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating this compound and other alkaloids from this plant. This method facilitates the isolation of this compound in quantities suitable for extensive pharmacological investigations. [, ]

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